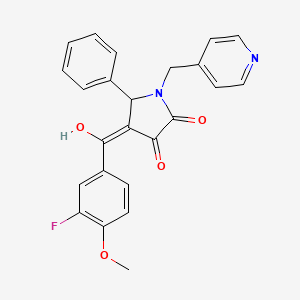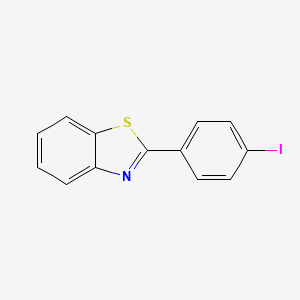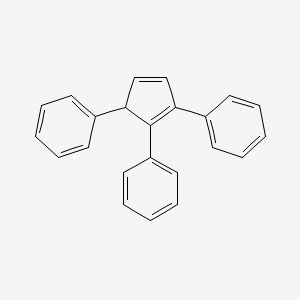![molecular formula C31H24N4OS2 B12035211 (4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one CAS No. 624724-19-2](/img/structure/B12035211.png)
(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagenzien: Thiophen-2-carbaldehyd, Essigsäure
Bedingungen: Rückfluss
Reaktion: Kondensation zur Bildung von 1-Phenyl-3-thiophen-2-ylpyrazol-4-yl
Schritt 3: Endmontage
Reagenzien: 4-Methylbenzolsulfan, Formaldehyd
Bedingungen: Saures Medium, Raumtemperatur
Reaktion: Bildung der endgültigen Verbindung durch eine Thioether-Verknüpfung
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Katalysatoren, lösungsmittelfreie Bedingungen oder kontinuierliche Fließreaktoren gehören, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-5-[(4-Methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-on beinhaltet typischerweise mehrstufige organische Reaktionen
-
Schritt 1: Synthese des Pyrazolon-Kerns
Reagenzien: Ethylacetoacetat, Hydrazinhydrat
Bedingungen: Rückfluss in Ethanol
Reaktion: Bildung von 3-Methyl-1-phenyl-2-pyrazolin-5-on
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zu Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Pyrazolonring oder die Thiophen-Einheit angreifen und die elektronischen Eigenschaften der Verbindung verändern.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den Phenyl- oder Thiophenringen stattfinden, wodurch eine weitere Funktionalisierung ermöglicht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA)
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid
Substitution: Halogenierungsmittel (z. B. N-Bromsuccinimid), Nucleophile (z. B. Amine, Thiole)
Hauptprodukte
Oxidation: Sulfoxide, Sulfone
Reduktion: Reduzierte Pyrazolon-Derivate
Substitution: Funktionalisierte Phenyl- oder Thiophenderivate
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Übergangsmetallkatalyse wirken und verschiedene organische Umwandlungen erleichtern.
Organische Synthese: Sie dient als Baustein für die Synthese komplexerer Moleküle.
Biologie
Antibakterielle Aktivität: Die Verbindung hat sich als mögliches antimikrobielles Mittel erwiesen und das Wachstum verschiedener bakterieller und Pilzstämme gehemmt.
Enzyminhibition: Sie kann bestimmte Enzyme hemmen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin
Entzündungshemmend: Der Pyrazolon-Kern ist bekannt für seine entzündungshemmenden Eigenschaften, die in pharmazeutischen Anwendungen genutzt werden könnten.
Krebsforschung: Die Fähigkeit der Verbindung, mit zellulären Signalwegen zu interagieren, macht sie zu einem potenziellen Kandidaten für die Krebstherapie.
Industrie
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt werden.
Landwirtschaft: Sie kann als Vorläufer für Agrochemikalien dienen.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch verschiedene Mechanismen, abhängig von der Anwendung:
Enzyminhibition: Sie bindet an das aktive Zentrum von Enzymen und blockiert deren Aktivität.
Zelluläre Signalwege: Sie kann Signalwege in Zellen modulieren und Prozesse wie Entzündungen oder Zellproliferation beeinflussen.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: It binds to the active site of enzymes, blocking their activity.
Cellular Pathways: It can modulate signaling pathways within cells, affecting processes such as inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4Z)-5-[(4-Methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-on
- (4Z)-5-[(4-Methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-on-Derivate
Eigenschaften
CAS-Nummer |
624724-19-2 |
|---|---|
Molekularformel |
C31H24N4OS2 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C31H24N4OS2/c1-22-14-16-26(17-15-22)38-21-28-27(31(36)35(32-28)25-11-6-3-7-12-25)19-23-20-34(24-9-4-2-5-10-24)33-30(23)29-13-8-18-37-29/h2-20H,21H2,1H3/b27-19- |
InChI-Schlüssel |
ZRINJGVBGMQOSK-DIBXZPPDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)SCC\2=NN(C(=O)/C2=C\C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=O)C2=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035134.png)




![1-hydroxy-N-isopentyl-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12035161.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12035162.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12035163.png)
![N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12035174.png)



![2,4-diiodo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12035191.png)
![3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid](/img/structure/B12035195.png)
